L-Seryl-L-phenylalanyl-L-phenylalanyl-L-aspartic acid
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Overview
Description
L-Seryl-L-phenylalanyl-L-phenylalanyl-L-aspartic acid is a peptide compound composed of four amino acids: serine, phenylalanine, phenylalanine, and aspartic acid. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-phenylalanyl-L-phenylalanyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-phenylalanyl-L-phenylalanyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the peptide bonds, although these are less common.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can produce a hydroxylated peptide, while substitution reactions can yield peptides with modified side chains.
Scientific Research Applications
L-Seryl-L-phenylalanyl-L-phenylalanyl-L-aspartic acid has numerous applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Seryl-L-phenylalanyl-L-phenylalanyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the context in which the peptide is used, such as in enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanyl-L-phenylalanyl-L-aspartic acid: Lacks the serine residue, which may affect its solubility and reactivity.
L-Seryl-L-phenylalanyl-L-aspartic acid: Contains one less phenylalanine residue, potentially altering its binding affinity and biological activity.
L-Seryl-L-phenylalanyl-L-phenylalanyl-L-glutamic acid: Substitutes aspartic acid with glutamic acid, which may influence its charge and interaction with other molecules.
Uniqueness
L-Seryl-L-phenylalanyl-L-phenylalanyl-L-aspartic acid is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of two phenylalanine residues contributes to its hydrophobicity, while the serine and aspartic acid residues provide sites for potential chemical modifications and interactions.
Properties
CAS No. |
878557-57-4 |
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Molecular Formula |
C25H30N4O8 |
Molecular Weight |
514.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C25H30N4O8/c26-17(14-30)22(33)27-18(11-15-7-3-1-4-8-15)23(34)28-19(12-16-9-5-2-6-10-16)24(35)29-20(25(36)37)13-21(31)32/h1-10,17-20,30H,11-14,26H2,(H,27,33)(H,28,34)(H,29,35)(H,31,32)(H,36,37)/t17-,18-,19-,20-/m0/s1 |
InChI Key |
MUPVNAAGCSYKOG-MUGJNUQGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N |
Origin of Product |
United States |
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